![molecular formula C17H15FN2OS B2725280 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide CAS No. 476283-36-0](/img/structure/B2725280.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide” is a compound that belongs to the class of N-cyanoacetamides . This class of compounds is considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The structure of the title compound was confirmed by IR, 1 H NMR, MS, elemental analysis and X-ray single-crystal diffraction method . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis
The chemical reactivity and reactions of this class to obtain biologically active novel heterocyclic moieties is described . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives . The reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .Physical And Chemical Properties Analysis
Thiophene, a five-membered heteroaromatic compound containing a sulfur atom at 1 position, is considered to be a structural alert with formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
Research indicates that derivatives of N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide have been synthesized to explore their antitumor activities. These compounds, due to their polyfunctional nature, have shown high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The synthesis of these compounds involves regioselective attacks and/or cyclization, showcasing their potential in cancer treatment research (Shams et al., 2010).
Anticancer Activities of N-hetaryl-2-cyanoacetamide Derivatives
A study on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives revealed their varied anticancer potential against different cancer cell lines. Two compounds, in particular, demonstrated significant cytotoxicity against PC3 and HepG2 cells, showing apoptotic, anti-metastatic, and anti-angiogenic effects. This underlines the compound's versatility in targeting various aspects of cancer cell growth and proliferation (Mohamed et al., 2017).
Thiophene Derivative-Loaded Nanoparticles for Cancer Therapy
Tetrahydrobenzo[b]thiophene derivatives have been explored as new agents to destabilize tubulin polymerization, thereby arresting tumor cell mitosis. A particular compound showed broad-spectrum antitumor activity across several cancer cell lines. Further, the compound's encapsulation into nanoparticles significantly enhanced its antitumor efficacy, highlighting a novel delivery method for cancer therapeutics (Abdel-Rahman et al., 2021).
Synthesis and Evaluation as Pim-1 Kinase Inhibitors
Investigations into 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives have shown that these compounds not only possess anticancer activities but also act as kinase inhibitors. Several synthesized derivatives exhibited significant in-vitro cytotoxic activity against various cancer cell lines and showed inhibition of c-Met kinase, with potential implications for targeting specific pathways in cancer treatment (Mohare et al., 2019).
Molecular Structure and Supramolecular Aggregation Studies
A study focused on the molecular structure of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, including this compound. The research provided insights into the compound's molecular conformation, disorder, and different modes of supramolecular aggregation, contributing to the understanding of its physical and chemical properties, which are crucial for further pharmaceutical development (Sagar et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-5-6-15-13(7-10)14(9-19)17(22-15)20-16(21)11-3-2-4-12(18)8-11/h2-4,8,10H,5-7H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNNHAUPQQNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

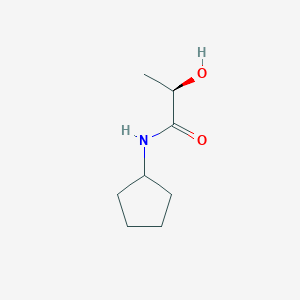
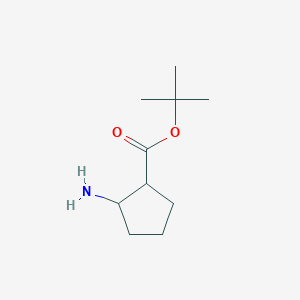
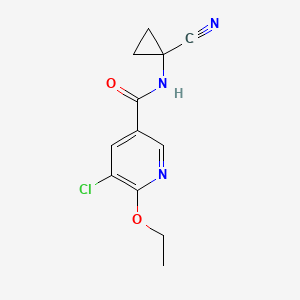
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)
![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)


![(3As,6aR)-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid](/img/structure/B2725212.png)
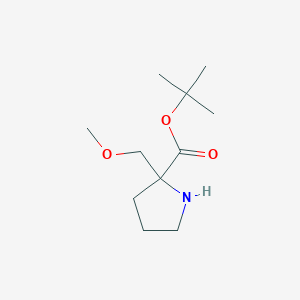
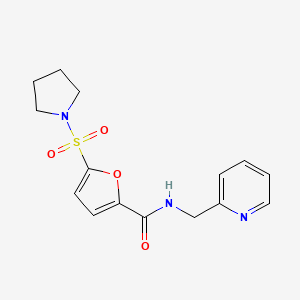
![3-cinnamyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725217.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2725218.png)